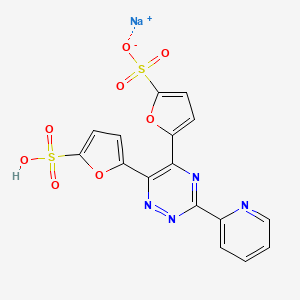
2-Furansulfonic acid, 5,5'-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt is a complex organic compound that features a combination of furan, sulfonic acid, pyridine, and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by their coupling with triazine under controlled conditions. The final step involves the introduction of the sulfonic acid group and the formation of the monosodium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.
Applications De Recherche Scientifique
2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, disodium salt
- 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, potassium salt
Uniqueness
Compared to similar compounds, 2-Furansulfonic acid, 5,5’-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis-, monosodium salt exhibits unique properties due to its specific ionic form and the presence of the monosodium salt. These characteristics may influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90358-66-0 |
|---|---|
Formule moléculaire |
C16H9N4NaO8S2 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
sodium;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |
InChI |
InChI=1S/C16H10N4O8S2.Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
CGAHGMQKUPCZKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)O)C4=CC=C(O4)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















